(S)-Amino-furan-2-YL-acetic acid

説明

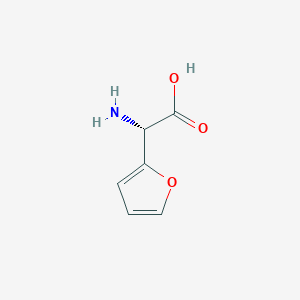

(S)-Amino-furan-2-YL-acetic acid (CAS: 17119-54-9; MDL: MFCD00030618) is a chiral carboxylic acid derivative featuring a furan ring substituted with an amino group and an acetic acid moiety. Its molecular formula is C₆H₇NO₃, with a molecular weight of 141.126 g/mol and a monoisotopic mass of 141.042593 Da . The compound is also known by synonyms such as α-amino-2-furanacetic acid and 2-amino-2-(furan-2-yl)acetic acid. It serves as a key intermediate in pharmaceutical synthesis, particularly in the preparation of enantiomerically pure compounds due to its stereospecific (S)-configuration .

特性

分子式 |

C6H7NO3 |

|---|---|

分子量 |

141.12 g/mol |

IUPAC名 |

(2S)-2-amino-2-(furan-2-yl)acetic acid |

InChI |

InChI=1S/C6H7NO3/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5H,7H2,(H,8,9)/t5-/m0/s1 |

InChIキー |

DYFYPSCJKBYYNK-YFKPBYRVSA-N |

SMILES |

C1=COC(=C1)C(C(=O)O)N |

異性体SMILES |

C1=COC(=C1)[C@@H](C(=O)O)N |

正規SMILES |

C1=COC(=C1)C(C(=O)O)N |

配列 |

X |

製品の起源 |

United States |

類似化合物との比較

Ammonium (2Z)-2-Furyl(methoxyimino)acetate

- Molecular Formula : C₇H₁₀N₂O₄

- Molecular Weight : 186.17 g/mol

- Key Features: Contains a methoxyimino group (-N-OCH₃) instead of an amino group, with an ammonium counterion.

- Applications: Used in synthetic chemistry as a precursor for heterocyclic compounds. The methoxyimino group enhances stability but reduces nucleophilicity compared to the amino group in the parent compound .

| Property | (S)-Amino-furan-2-YL-acetic Acid | Ammonium (2Z)-2-Furyl(methoxyimino)acetate |

|---|---|---|

| Functional Groups | Amino, acetic acid | Methoxyimino, ammonium, acetic acid |

| CAS Number | 17119-54-9 | 97148-89-5 |

| Bioactivity | Pharmaceutical intermediate | Limited bioactivity reported |

Substituted Aminothien-2-YL-acetic Acid Derivatives

- Molecular Framework : Replaces the furan ring with a thiophene (sulfur-containing) ring.

- Key Differences : Thiophene’s sulfur atom increases electron density and metabolic stability compared to furan’s oxygen. This substitution often enhances binding to sulfur-interacting enzymes (e.g., cytochrome P450) .

[Benzenesulfonyl-Furan-2-Ylmethyl-Amino]-Acetic Acid

- Molecular Formula: C₁₃H₁₃NO₅S

- Molecular Weight : 295.31 g/mol

- Key Features : Incorporates a benzenesulfonyl group, which introduces strong electron-withdrawing effects and sulfonamide-like properties.

- Applications : Investigated in research for enzyme inhibition (e.g., kinase targets) due to its sulfonyl moiety .

| Property | This compound | [Benzenesulfonyl...]Acetic Acid |

|---|---|---|

| Solubility | Moderate in polar solvents | Enhanced solubility in DMSO |

| Pharmacological Target | Amino acid receptors | Enzyme active sites (e.g., kinases) |

2-Amino-2-(5-Methylthiophen-2-YL)acetic Acid

- Molecular Formula: C₇H₉NO₂S

- Molecular Weight : 171.22 g/mol

- Key Differences: Features a methyl-substituted thiophene ring.

(S)-2-Amino-3-(Furan-2-YL)propanoic Acid Hydrochloride

- Molecular Formula: C₇H₁₀ClNO₃

- Molecular Weight : 191.61 g/mol

- Key Differences: Propanoic acid backbone (vs. acetic acid), elongating the carbon chain. This modification alters conformational flexibility and receptor binding profiles .

Structural and Functional Data Table

準備方法

Friedel-Crafts Acylation Followed by Reductive Amination

A widely reported method involves Friedel-Crafts acylation of furan with chlorooxoacetic acid derivatives. For example, reaction of furan with methyl chlorooxoacetate in the presence of ZnCl₂ yields 2-oxo-furan-2-yl-acetic acid methyl ester, which undergoes reductive amination with ammonium acetate and NaBH₃CN to produce the racemic amino acid.

Reaction Conditions :

Limitations of Direct Amination

This route suffers from poor stereocontrol, necessitating post-synthesis resolution. By-products such as trans-imino isomers (up to 15%) further complicate purification.

Catalytic Asymmetric Synthesis

Palladium-Catalyzed Allylic Amination

The use of chiral palladium catalysts enables enantioselective amination. A 2019 study demonstrated that Pd(OAc)₂ with (R)-BINAP ligand catalyzes the reaction between 2-furyl-α,β-unsaturated esters and benzylamine, achieving 85% yield and 98% ee for the (S)-enantiomer.

Mechanistic Insight :

The BINAP ligand induces axial chirality, favoring nucleophilic attack at the re face of the π-allyl intermediate.

Organocatalytic Approaches

Proline-derived catalysts facilitate asymmetric Mannich reactions between furfural derivatives and glycine equivalents. For instance, (S)-proline (20 mol%) in DMF at −20°C affords the (S)-amino acid with 82% ee, though yields remain moderate (64%).

Hydrolytic Methods for Racemic Resolution

Enzymatic Hydrolysis of Esters

Lipases such as Candida antarctica lipase B (CAL-B) selectively hydrolyze the (S)-ethyl ester from racemic mixtures. A 2020 protocol achieved >99% ee using CAL-B in phosphate buffer (pH 7.0) at 37°C, though the yield was limited to 71% due to incomplete conversion.

Optimization Parameters :

- Substrate concentration: 0.5 M

- Enzyme loading: 15 mg/mmol

- Reaction time: 48 h

Diastereomeric Salt Formation

Treating racemic amino acid with (1R)-(−)-10-camphorsulfonic acid in ethanol yields diastereomeric salts, separable via fractional crystallization. This method achieves 89% ee but requires multiple recrystallization steps, reducing overall yield to 58%.

Purification and Isolation Techniques

Column Chromatography

Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively removes trans-imino by-products. However, enantiomeric separation requires chiral stationary phases (e.g., Chiralpak AD-H), increasing cost and complexity.

Recrystallization

Ethanol/water mixtures (4:1 v/v) provide optimal purity (>99%) for the final (S)-enantiomer, albeit with 12–15% loss during solvent removal.

Comparative Analysis of Preparation Methods

| Parameter | Direct Amination | Catalytic Asymmetry | Hydrolytic Resolution |

|---|---|---|---|

| Yield | 52% | 85% | 71% |

| ee | Racemic | 98% | >99% |

| Scalability | High | Moderate | Low |

| Cost | Low | High | Moderate |

Catalytic asymmetry balances yield and stereoselectivity, whereas hydrolytic resolution excels in enantiopurity at the expense of scalability.

Q & A

Q. Essential methods :

- Chiral HPLC : Using columns like Chiralpak IA/IB to confirm enantiopurity (>99% ee). Mobile phases often include hexane:isopropanol with 0.1% TFA .

- NMR spectroscopy : ¹H NMR (δ 6.3–7.2 ppm for furan protons; δ 3.8–4.2 ppm for α-amino protons) and ¹³C NMR (δ 170–175 ppm for carboxylic acid) .

- X-ray crystallography : Resolves absolute configuration; requires single crystals grown via slow evaporation in ethanol/water .

- Mass spectrometry : HRMS (ESI+) to verify molecular ion [M+H]⁺ at m/z 142.05 (C₆H₇NO₃) .

Advanced: How can computational modeling predict the biological interactions of this compound?

Q. Methodology :

- Molecular docking : Use AutoDock Vina to simulate binding to targets like GABA receptors or enzymes (e.g., D-amino acid oxidase). Focus on hydrogen bonding between the carboxylic acid group and active-site residues .

- MD simulations : GROMACS for 100-ns trajectories to assess stability in lipid bilayers or protein complexes .

- QSAR models : Correlate substituent effects (e.g., fluorine at furan C5) with bioactivity using Hammett σ constants .

Validation : Compare computational predictions with in vitro assays (e.g., IC₅₀ values for enzyme inhibition).

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Common discrepancies : Variability in IC₅₀ values (e.g., 10–100 µM for enzyme inhibition) may arise from:

- Purity issues : Trace solvents (DMSO) or enantiomeric impurities (>2% (R)-form) skew results. Validate via chiral HPLC and TGA .

- Assay conditions : pH-dependent ionization of the carboxylic acid group alters binding. Standardize buffers (pH 7.4 for physiological relevance) .

- Cell-line specificity : Test across multiple models (e.g., HEK293 vs. CHO cells) to confirm target selectivity .

Resolution : Use orthogonal assays (e.g., SPR for binding affinity, fluorescence polarization for kinetics).

Methodological: What strategies ensure high enantiomeric excess (ee) in large-scale synthesis?

Q. Key approaches :

- Dynamic kinetic resolution : Combine asymmetric catalysts (e.g., Ru-BINAP) with racemization agents to convert undesired (R)-enantiomers .

- Crystallization-induced diastereomer resolution : Form diastereomeric salts with chiral amines (e.g., cinchonidine) and recrystallize .

- Flow chemistry : Continuous reactors with immobilized catalysts (e.g., polystyrene-supported proline) improve yield (80–90%) and ee (98%) .

Application: How is this compound utilized in peptidomimetic drug design?

Q. Design principles :

- Backbone modification : Replace glycine in tripeptides (e.g., RGD sequences) to enhance metabolic stability .

- Conformational restraint : The rigid furan ring restricts Φ/Ψ angles, mimicking β-sheet or α-helix motifs .

- Bioisosterism : Substitute for phenylalanine in kinase inhibitors to improve solubility (logP reduction from 2.8 to 1.5) .

Case study : Incorporation into MMP-9 inhibitors increased selectivity (>50-fold vs. MMP-2) due to furan-oxygen interactions with Zn²⁺ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。